molecular formula C19H12ClN3OS B2408936 (E)-3-(2-chlorophenyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)acrylamide CAS No. 391876-35-0

(E)-3-(2-chlorophenyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)acrylamide

Cat. No.: B2408936
CAS No.: 391876-35-0
M. Wt: 365.84
InChI Key: LFJOHDWVPJRREV-MDZDMXLPSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)acrylamide is a synthetic small molecule of significant interest in biochemical and oncological research, particularly for investigating signal transduction pathways and apoptosis. Its molecular architecture, featuring an acrylamide backbone linked to chlorophenyl, cyanophenyl, and thiazole moieties, is characteristic of compounds designed for targeted protein interaction . Similar acrylamide derivatives are frequently explored as kinase inhibitors, which can modulate key cellular processes by binding to ATP sites or allosteric pockets on enzyme targets . The inclusion of both electron-withdrawing groups (chloro, cyano) and a heterocyclic thiazole ring suggests potential for high target affinity and selectivity, making it a valuable tool for studying cancer cell proliferation and survival mechanisms . In vitro studies on structurally related chalcone-acrylamide hybrids have demonstrated potent cytotoxic activities, inducing apoptosis in cancer cell lines such as MCF7 (breast carcinoma) and HEP2 (laryngeal carcinoma) through the activation of caspases 8 and 9, and modulation of BAX/BCL-2 protein ratios . Furthermore, the compound's framework is well-suited for probing structure-activity relationships (SAR) in medicinal chemistry, offering researchers a versatile scaffold for developing novel therapeutic candidates. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3OS/c20-16-4-2-1-3-14(16)9-10-18(24)23-19-22-17(12-25-19)15-7-5-13(11-21)6-8-15/h1-10,12H,(H,22,23,24)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJOHDWVPJRREV-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)acrylamide, a compound with the molecular formula C19H12ClN3OS, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure

The compound features a thiazole ring and a chlorophenyl substituent, which are critical for its biological activity. The structural formula is represented as follows:

C19H12ClN3OS\text{C}_{19}\text{H}_{12}\text{Cl}\text{N}_{3}\text{O}\text{S}

Antinociceptive Activity

Research indicates that derivatives of acrylamide compounds exhibit significant antinociceptive effects. In a study involving mouse models, it was demonstrated that compounds structurally related to (E)-3-(2-chlorophenyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)acrylamide showed promising results in reducing pain responses associated with neuropathic conditions. The mechanism of action was linked to the modulation of nicotinic acetylcholine receptors (nAChRs), particularly α7 and α9α10 subtypes, which play roles in pain perception and inflammation .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through inhibition of cyclooxygenase enzymes. Studies have shown that thiazole derivatives can significantly inhibit cyclooxygenase activity, thereby reducing inflammation in various models. The structure-activity relationship suggests that specific substitutions on the phenyl and thiazole rings enhance anti-inflammatory efficacy .

Structure-Activity Relationship (SAR)

The biological activity of (E)-3-(2-chlorophenyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)acrylamide is influenced by its chemical structure. Key observations include:

  • Chlorine Substitution : The presence of chlorine on the phenyl ring increases lipophilicity, enhancing cell membrane permeability and biological activity.
  • Thiazole Ring : The thiazole moiety is crucial for interacting with biological targets, particularly in anti-inflammatory pathways.
  • Acrylamide Core : The acrylamide structure contributes to the overall stability and reactivity of the compound.

Study on Pain Models

A study utilized an oxaliplatin-induced neuropathic pain model in mice to assess the antinociceptive effects of related compounds. Results indicated that derivatives similar to (E)-3-(2-chlorophenyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)acrylamide significantly reduced pain behaviors, suggesting potential therapeutic applications in managing chronic pain .

Inhibition of Cyclooxygenase

In another investigation, several thiazole derivatives were tested for their ability to inhibit cyclooxygenase enzymes. The results demonstrated that certain structural modifications led to enhanced inhibitory effects, highlighting the importance of SAR in developing effective anti-inflammatory agents .

Data Summary Table

Biological ActivityMechanismReference
AntinociceptiveModulation of α7 and α9α10 nAChRs
Anti-inflammatoryInhibition of cyclooxygenase
Structure-Activity InsightsChlorine substitution enhances activity

Preparation Methods

Bromination of 4-Cyanophenethyl Ketone

The synthesis begins with bromination of 4-cyanophenethyl ketone (13a ) using CuBr₂ in ethyl acetate at 60°C for 12 hours. This yields 2-bromo-1-(4-cyanophenyl)ethan-1-one (14a ) with >85% efficiency.

Reaction Conditions Table

Parameter Value Source
Substrate 4-Cyanophenethyl ketone
Brominating Agent CuBr₂ (2.2 equiv)
Solvent Ethyl acetate
Temperature 60°C
Time 12 hours

Thiazole Ring Formation

2-Bromo-1-(4-cyanophenyl)ethan-1-one (14a ) undergoes cyclization with thiourea in ethanol under reflux (Scheme 2). The reaction proceeds via nucleophilic displacement of bromide by thiourea’s sulfur atom, followed by cyclodehydration to form 4-(4-cyanophenyl)thiazol-2-amine (15a ) in 72–78% yield.

Synthesis of (E)-3-(2-Chlorophenyl)Acryloyl Chloride

Knoevenagel Condensation

(E)-3-(2-chlorophenyl)acrylic acid is prepared via Knoevenagel condensation of 2-chlorobenzaldehyde with malonic acid in pyridine at 100°C. The reaction achieves 89% conversion after 6 hours, with the (E)-isomer predominating (>95%) due to thermodynamic control.

Acryloyl Chloride Formation

The acrylic acid intermediate is treated with oxalyl chloride (1.5 equiv) in dichloromethane (DCM) at 0–5°C for 2 hours. Excess oxalyl chloride and solvent are removed under reduced pressure to yield (E)-3-(2-chlorophenyl)acryloyl chloride as a yellow oil (94% purity by GC-MS).

Amide Coupling Reaction

Acryloylation of Thiazol-2-Amine

4-(4-Cyanophenyl)thiazol-2-amine (15a ) is dissolved in anhydrous DCM and cooled to 0°C. (E)-3-(2-chlorophenyl)acryloyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl. The reaction mixture warms to room temperature and stirs for 8 hours, achieving 82% isolated yield after column chromatography (SiO₂, hexane/EtOAc 3:1).

Critical Parameters for Stereochemical Control

  • Temperature maintenance below 10°C during acyl chloride addition minimizes Z-isomer formation
  • Use of anhydrous DCM prevents hydrolysis of acryloyl chloride
  • Triethylamine facilitates rapid deprotonation of the thiazole amine, ensuring efficient nucleophilic attack

Alternative Synthetic Routes

One-Pot Thiazole-Acrylamide Synthesis

A modified approach combines thiazole formation and acryloylation in a single reactor (Patent CN105017174B):

  • 2-Bromo-1-(4-cyanophenyl)ethan-1-one (14a ) + thiourea → thiazol-2-amine (15a )
  • In-situ treatment with (E)-3-(2-chlorophenyl)acryloyl chloride
    This method reduces purification steps but yields a lower 68% product due to competing side reactions.

Solid-Phase Synthesis

Immobilization of 4-(4-cyanophenyl)thiazol-2-amine on Wang resin enables iterative acryloylation under microwave irradiation (60°C, 30 min). While this method achieves 91% conversion, scalability remains limited by resin loading capacity.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.89–7.82 (m, 4H, Ar-H), 7.56–7.48 (m, 3H, Ar-H), 7.38 (s, 1H, thiazole-H), 6.65 (d, J = 15.6 Hz, 1H, CH=CHCO)
  • HRMS : m/z 365.0421 [M+H]⁺ (calc. 365.0423)

X-ray Crystallography

Single-crystal analysis confirms the (E)-configuration with a dihedral angle of 178.9° between the acrylamide and thiazole planes. The 4-cyanophenyl group adopts a coplanar orientation with the thiazole ring (torsion angle: 5.2°).

Industrial-Scale Optimization

Solvent Screening

Comparative studies reveal DCM outperforms THF and acetonitrile in acryloylation efficiency:

Solvent Efficiency Table

Solvent Conversion (%) Isomer Selectivity (E:Z) Source
DCM 92 98:2
THF 85 95:5
Acetonitrile 78 91:9

Catalytic Enhancements

Addition of DMAP (0.1 equiv) accelerates reaction kinetics by 40%, reducing processing time to 5 hours without compromising yield.

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-mediated thiol-ene coupling between 4-(4-cyanophenyl)thiazole-2-thiol and (E)-3-(2-chlorophenyl)prop-2-en-1-ol achieves 76% yield under blue LED irradiation. While promising, catalyst cost (Ru(bpy)₃²⁺) limits commercial viability.

Biocatalytic Approaches

Engineered amidases from Pseudomonas putida catalyze acrylamide formation in phosphate buffer (pH 7.4, 37°C). Initial trials show 58% conversion but require further enzyme optimization.

Q & A

Basic: What are the recommended synthetic routes for (E)-3-(2-chlorophenyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)acrylamide, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by acrylamide coupling. Key steps include:

  • Thiazole ring formation: Condensation of 4-cyanophenyl thiourea with α-haloketones under basic conditions to form the 4-(4-cyanophenyl)thiazol-2-amine intermediate .
  • Acrylamide coupling: Reaction of (E)-3-(2-chlorophenyl)acryloyl chloride with the thiazole amine in anhydrous DMF, using a base like triethylamine to neutralize HCl byproducts .
    Optimization strategies:
  • Temperature control: Maintain 0–5°C during acryloyl chloride addition to minimize side reactions.
  • Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • 1H/13C NMR: Confirm regiochemistry and stereochemistry (e.g., E-configuration via coupling constants ~15–16 Hz for acrylamide protons) .
  • IR spectroscopy: Identify amide C=O stretch (~1650–1680 cm⁻¹) and nitrile C≡N stretch (~2220 cm⁻¹) .
  • Mass spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 394.0728 for C19H13ClN3OS) .
  • X-ray crystallography: Resolve absolute configuration using SHELXL refinement (if single crystals are obtained) .

Advanced: How can computational methods like Multiwfn be applied to predict the electronic properties and reactivity of this acrylamide derivative?

Answer:
Multiwfn enables:

  • Electrostatic potential (ESP) mapping: Identify nucleophilic/electrophilic regions (e.g., electron-deficient cyanophenyl group) to predict reaction sites .
  • Electron localization function (ELF): Analyze π-conjugation in the acrylamide backbone, influencing stability and interaction with biological targets .
  • HOMO-LUMO analysis: Calculate energy gaps to assess redox activity and charge-transfer potential .
    Workflow: Optimize geometry at the B3LYP/6-311G(d,p) level, then export wavefunction files to Multiwfn for analysis .

Advanced: What strategies are recommended for resolving contradictions in biological activity data observed across different in vitro assays for this compound?

Answer:

  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
  • Orthogonal assays: Combine cell viability (MTT), apoptosis (Annexin V), and pathway-specific markers (e.g., Western blot for caspase-3) to cross-validate results .
  • Dose-response studies: Use a wide concentration range (nM–μM) to identify off-target effects at higher doses .
  • Structural analogs: Synthesize derivatives (e.g., replacing 2-chlorophenyl with fluorophenyl) to isolate pharmacophore contributions .

Basic: What are the critical parameters to consider during crystallization attempts to determine the X-ray structure of this compound?

Answer:

  • Purity: ≥99% purity (HPLC) to avoid crystal defects.
  • Solvent system: Slow evaporation from mixed solvents (e.g., dichloromethane/hexane) promotes nucleation .
  • Temperature gradient: Gradual cooling (0.5°C/hour) enhances crystal quality.
  • Data collection: Use synchrotron radiation for high-resolution (<1.0 Å) data. Refine with SHELXL, applying TWIN/BASF commands if twinning is detected .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the contribution of the 4-cyanophenyl group in the thiazole ring to biological activity?

Answer:

  • Analog synthesis: Replace 4-cyanophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
  • Biological testing: Compare IC50 values across analogs in target-specific assays (e.g., kinase inhibition).
  • Computational docking: Map interactions (e.g., hydrogen bonds between nitrile and ATP-binding pocket residues) using AutoDock Vina .
  • Statistical analysis: Apply QSAR models (e.g., CoMFA) to correlate substituent effects with activity trends .

Basic: What are the common degradation pathways observed for acrylamide derivatives under physiological conditions, and how can stability studies be designed for this compound?

Answer:

  • Hydrolysis: Amide bond cleavage in acidic/basic conditions, monitored via HPLC retention time shifts .
  • Oxidation: Thiazole ring sulfoxidation under oxidative stress (e.g., H2O2 exposure) .
    Stability protocols:
  • Forced degradation: Expose to 0.1M HCl, 0.1M NaOH, and 3% H2O2 at 37°C for 24 hours.
  • LC-MS analysis: Track degradation products (e.g., free thiazole amine at m/z 176.0584) .

Advanced: What advanced kinetic modeling approaches are suitable for studying the interaction between this compound and its putative protein targets?

Answer:

  • Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) to calculate dissociation constants (KD) .
  • Stopped-flow fluorescence: Resolve rapid conformational changes (µs–ms timescale) during target engagement .
  • Molecular dynamics (MD) simulations: Simulate binding trajectories (e.g., GROMACS) to identify key residues stabilizing the complex .
  • Global fitting: Use software like KinTek Explorer to integrate multiple datasets (e.g., SPR + fluorescence) for robust kinetic models .

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